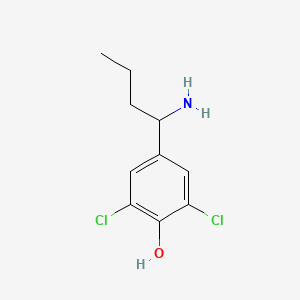

4-(1-Aminobutyl)-2,6-dichlorophenol

Description

Significance of Phenolic and Amine Functionalities in Organic Synthesis

The phenolic hydroxyl group and the amine group are highly versatile functional groups in organic synthesis. slideshare.netnumberanalytics.com Phenols, characterized by a hydroxyl group attached to an aromatic ring, are weakly acidic and can undergo a variety of reactions, including electrophilic aromatic substitution. wikipedia.org The oxygen atom's lone pairs enhance the ring's reactivity. wikipedia.org Amines, containing a basic nitrogen atom with a lone pair, act as nucleophiles and bases, allowing for the formation of a wide range of compounds. numberanalytics.com The combination of these two functionalities within a single molecule, as seen in aminophenols, creates a platform for diverse chemical transformations and the synthesis of complex molecular architectures. researchgate.netresearchgate.net

Overview of Dichlorophenol Derivatives in Academic Literature

Dichlorophenol derivatives are a class of compounds that have been the subject of considerable study in academic literature. Their applications are varied, ranging from their use as intermediates in the synthesis of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) to their role in the formation of other complex organic molecules. wikipedia.orgacs.org The position of the chlorine atoms on the phenol (B47542) ring significantly influences the chemical reactivity and properties of these derivatives. orgsyn.org For instance, 2,6-dichlorophenol (B41786) can be synthesized through various methods, including the chlorination of phenol. orgsyn.org Research has also explored the synthesis and reactions of various dichlorophenol derivatives, highlighting their importance as building blocks in organic chemistry. acs.orgorgsyn.org

Contextualization of 4-(1-Aminobutyl)-2,6-dichlorophenol within Aminophenol Chemistry

Aminophenols are a class of compounds that are commercially important as intermediates in the pharmaceutical, photographic, and dye industries. researchgate.net They are amphoteric, meaning they can act as weak acids or bases, though the basic character of the amino group typically predominates. researchgate.net The compound this compound fits within this class, featuring a dichlorinated phenol ring with an aminobutyl substituent at the para position. The presence of the dichloro substitution on the phenolic ring and the aminobutyl group provides a unique structural framework. smolecule.com This specific arrangement of functional groups suggests potential for various chemical modifications and biological interactions. smolecule.com

Scope and Research Imperatives for this compound Studies

The unique structure of this compound, combining a dichlorophenolic moiety with an amino group on a butyl chain, presents several avenues for research. smolecule.com Investigations into its synthesis, chemical reactivity, and potential applications are of scientific interest. Studies on its interactions with biological molecules have indicated that it can bind to enzymes or receptors. smolecule.com Further research is warranted to fully elucidate its chemical properties and explore its potential as an intermediate in the synthesis of novel compounds. smolecule.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in research.

| Property | Value | Source |

| Molecular Formula | C10H13Cl2NO | nih.gov |

| Appearance | Colorless to beige solid | smolecule.com |

| Melting Point | 167-170 °C | smolecule.com |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene (B151609) and toluene (B28343). | smolecule.com |

Synthesis and Reactions

The synthesis of aminophenol derivatives often involves multi-step processes. For instance, 2,6-dichloro-4-aminophenol, a related compound, can be synthesized from 2,6-dichlorophenol via nitration followed by reduction. google.compatsnap.com Another route involves starting from p-nitroaniline. patsnap.com The synthesis of the hydrochloride salt of 4-amino-2,6-dichlorophenol (B1218435) has been reported from 2,6-dichloro-4-[(E)-2-phenyldiazen-1-yl]phenol. chemicalbook.com

Key reactions involving aminophenols include:

Alkylation and Acylation: Reactions at the amino and hydroxyl groups. researchgate.net

Diazonium Salt Formation: A characteristic reaction of the aromatic amino group. researchgate.net

Cyclization and Condensation Reactions: Leading to the formation of more complex heterocyclic structures. researchgate.net

For this compound specifically, the presence of the amino and hydroxyl groups allows for further substitution reactions to modify the compound for various applications. smolecule.com

Research Applications

Derivatives of aminophenols have a wide range of applications. They are used as precursors for pharmaceuticals, such as anti-inflammatory and antimicrobial agents, as well as in the development of dyes and herbicides. taylorandfrancis.comkajay-remedies.comnbinno.com Research on 4-aminophenol (B1666318) derivatives has shown their potential as antimicrobial and antidiabetic agents. researchgate.netnih.gov The unique structure of this compound makes it a candidate for investigation in similar areas, serving as an intermediate in the synthesis of new therapeutic agents or agrochemicals. smolecule.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13Cl2NO |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

4-(1-aminobutyl)-2,6-dichlorophenol |

InChI |

InChI=1S/C10H13Cl2NO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3 |

InChI Key |

WRUSMVRBTVRRAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=C(C(=C1)Cl)O)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Aminobutyl 2,6 Dichlorophenol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach clarifies the most logical pathways for synthesis.

Derivatization from 2,6-Dichlorophenol (B41786)

The most direct and logical retrosynthetic route to 4-(1-Aminobutyl)-2,6-dichlorophenol begins with the target molecule and works backward. The primary disconnection is at the carbon-nitrogen bond of the aminobutyl group. This bond can be formed through reductive amination. nih.govlibretexts.org This disconnection reveals a key intermediate: a ketone.

The subsequent disconnection involves the carbon-carbon bond between the aromatic ring and the butanoyl group. This bond is typically formed via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. sigmaaldrich.comwikipedia.org This step leads back to the primary precursor, 2,6-dichlorophenol, a readily available starting material. orgsyn.orgchemicalbook.com

Retrosynthetic Pathway from 2,6-Dichlorophenol: <

Target Molecule: this compound

Disconnection 1 (C-N bond): Via reductive amination, leading to the precursor 4-butanoyl-2,6-dichlorophenol and ammonia.

Disconnection 2 (Aryl C-C bond): Via Friedel-Crafts acylation, leading to the starting material 2,6-dichlorophenol and a butanoyl synthon (e.g., butanoyl chloride).

This analysis identifies 2,6-dichlorophenol as the most logical and efficient starting point for the synthesis.

Approaches Involving 4-Amino-2,6-dichlorophenol (B1218435) as an Intermediate

An alternative, though less direct, retrosynthetic approach considers 4-amino-2,6-dichlorophenol as a potential intermediate. This compound can be synthesized from 2,6-dichlorophenol through a two-step process of nitration followed by reduction. guidechem.comgoogle.com

Synthesis of 4-Amino-2,6-dichlorophenol: <

Nitration: 2,6-dichlorophenol is treated with nitric acid in a suitable solvent to yield 2,6-dichloro-4-nitrophenol. guidechem.com

Reduction: The resulting nitrophenol is then reduced to 4-amino-2,6-dichlorophenol, often through catalytic hydrogenation or with a reducing agent like hydrazine hydrate. google.compatsnap.com

However, converting the amino group (-NH2) of 4-amino-2,6-dichlorophenol into the 1-aminobutyl group [-CH(NH2)CH2CH2CH3] is a complex and inefficient transformation. It would require multiple steps that are not standard for this type of modification, making this pathway synthetically challenging and less practical than derivatization from 2,6-dichlorophenol.

Classical Synthetic Routes

Based on the retrosynthetic analysis, the forward synthesis of this compound would logically proceed through electrophilic aromatic substitution followed by a reductive amination pathway.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgkhanacademy.org For this synthesis, the key EAS reaction is the Friedel-Crafts acylation. organic-chemistry.orgthermofisher.com

In this step, 2,6-dichlorophenol is acylated to introduce the butanoyl side chain. The directing effects of the substituents on the phenol (B47542) ring are crucial. The hydroxyl (-OH) group is a strongly activating, ortho, para-director, while the chloro (-Cl) groups are deactivating but also ortho, para-directing. oneonta.edu Since the two ortho positions relative to the hydroxyl group are blocked by chlorine atoms, the electrophilic attack is directed exclusively to the para position.

The reaction typically involves treating 2,6-dichlorophenol with an acylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a strong Lewis acid catalyst. wikipedia.org

Table 1: Friedel-Crafts Acylation of 2,6-Dichlorophenol

| Reactant | Reagent | Catalyst | Product |

| 2,6-Dichlorophenol | Butanoyl Chloride | Aluminum Chloride (AlCl₃) | 4-Butanoyl-2,6-dichlorophenol |

This reaction forms the key ketone intermediate, 4-butanoyl-2,6-dichlorophenol, which is then carried forward to the next step.

Reductive Amination Pathways

Reductive amination is the final and crucial step in converting the ketone intermediate into the desired primary amine. wikipedia.org This reaction, also known as reductive alkylation, involves two stages: the formation of an imine intermediate from the ketone and an amine, followed by the reduction of the imine to the final amine product. libretexts.org

To synthesize this compound, the intermediate 4-butanoyl-2,6-dichlorophenol is reacted with ammonia in the presence of a reducing agent. acs.org Various catalytic systems and reducing agents can be employed for this transformation.

Table 2: Reductive Amination of 4-Butanoyl-2,6-dichlorophenol

| Reactant | Amine Source | Reducing Agent/Catalyst | Product |

| 4-Butanoyl-2,6-dichlorophenol | Ammonia (aq. or gas) | H₂/Nickel Catalyst | This compound |

| 4-Butanoyl-2,6-dichlorophenol | Ammonia | Sodium Borohydride (NaBH₄) | This compound |

| 4-Butanoyl-2,6-dichlorophenol | Ammonia | Iron or Cobalt Catalyst with H₂ | This compound |

This pathway provides a direct and efficient method for producing primary amines from ketone precursors and is a widely used transformation in organic synthesis. nih.govresearchgate.net

Advanced Synthetic Techniques

The construction of this compound necessitates sophisticated synthetic strategies to efficiently assemble the dichlorinated phenolic core and the chiral aminobutyl side chain.

Catalytic Hydrogenation Methods for Amine Formation

Catalytic hydrogenation is a primary method for the reduction of a nitro group to an amine, a key step that can be incorporated into the synthesis of the target molecule. A common route involves the hydrogenation of a nitrophenol precursor. For the related compound, 2,6-dichloro-4-aminophenol, the synthesis often begins with the nitration of 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol, which is then reduced. guidechem.comgoogle.compatsnap.com

The choice of catalyst is crucial for achieving high yield and selectivity. Platinum and palladium catalysts, particularly when supported on carbon (Pt/C or Pd/C), are frequently employed. google.comrsc.org These catalysts have demonstrated high activity in the hydrogenation of various nitrophenols. google.com The reaction is typically carried out under a hydrogen atmosphere. guidechem.com A significant challenge in the hydrogenation of chlorinated nitroaromatic compounds is preventing hydrodechlorination, a side reaction that removes the chlorine substituents. The selection of a suitable catalyst and solvent system is vital to minimize this undesired reaction. google.com

For the synthesis of this compound, a plausible pathway involves the catalytic hydrogenation of a precursor such as 2,6-dichloro-4-(1-nitrobutyl)phenol. This method would directly establish the aminobutyl side chain.

Table 1: Comparison of Catalysts for Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Support | Typical Substrate | Key Advantages |

|---|---|---|---|

| Platinum (Pt) | Carbon (C) | 2,6-dichloro-4-nitrophenol | High activity, good selectivity |

| Palladium (Pd) | Carbon (C) | Substituted Nitrophenols | High activity, widely used |

| Palladium (Pd) | Graphene | Nitrophenols, Nitrotoluenes | High stability and activity |

Stereoselective Synthesis of the 1-Aminobutyl Side Chain

The 1-aminobutyl group contains a chiral center, necessitating stereoselective methods to produce enantiomerically pure forms of the final compound. A prominent strategy involves the diastereoselective addition of an organometallic reagent to a chiral imine or imine equivalent.

One effective approach utilizes N-tert-butanesulfinyl imines as chiral auxiliaries. An N-tert-butanesulfinyl imine derived from 2,6-dichloro-4-hydroxybenzaldehyde could react with a propyl organometallic reagent (e.g., propylmagnesium bromide or propyllithium). The sulfinyl group directs the nucleophilic addition to one face of the imine, leading to the formation of a single diastereomer. Subsequent removal of the sulfinyl group yields the desired enantiomerically enriched 1-aminobutyl side chain. This method has proven effective for the synthesis of various chiral amines. nih.gov

The general sequence for this approach is as follows:

Condensation of 2,6-dichloro-4-hydroxybenzaldehyde with (R)- or (S)-2-methylpropane-2-sulfinamide to form the chiral N-tert-butanesulfinyl imine.

Diastereoselective addition of a propyl nucleophile (e.g., PrMgBr) to the imine.

Acid-mediated hydrolysis to remove the sulfinyl auxiliary and afford the chiral amine.

The diastereomeric ratio is often influenced by the choice of solvent and the specific organometallic reagent used. nih.gov

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer a highly efficient and atom-economical route for the synthesis of complex molecules in a single step. nih.gov The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that could potentially be adapted for the synthesis of a precursor to this compound. wikipedia.orgorganic-chemistry.orgresearchgate.net

A hypothetical Ugi reaction for this target could involve:

Aldehyde: Butyraldehyde

Amine: 2,6-dichloro-4-aminophenol

Carboxylic Acid: A suitable acid, such as acetic acid.

Isocyanide: An appropriate isocyanide, for example, tert-butyl isocyanide.

This reaction would assemble the core components in one pot to form an α-acetamido carboxamide derivative. mdpi.com While this would not directly yield the target compound, the product could be chemically modified in subsequent steps to arrive at the final structure. The Ugi reaction is known for its broad substrate scope and tolerance of various functional groups, making it a flexible tool for building molecular diversity. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on reaction conditions such as the choice of solvent, temperature, and pressure.

Solvent Effects on Reaction Efficiency

The solvent plays a critical role in catalytic hydrogenation, influencing substrate solubility, catalyst activity, and the suppression of side reactions. researchgate.net In the hydrogenation of chlorinated nitrophenols, polar solvents are often preferred. For instance, diethylene glycol ethers have been shown to be effective in the synthesis of 2,6-dichloro-4-aminophenol, as they can help prevent hydrodechlorination. researchgate.net

The choice of solvent can dramatically alter the reaction pathway. Studies on the hydrogenation of substituted nitroarenes have shown that polar, protic solvents like ethanol can promote the hydrogenation of multiple functional groups, whereas non-polar, aprotic solvents may allow for greater selectivity. chemrxiv.org For the hydrogenation of 2,6-dichloro-4-nitrophenol, solvents such as methanol (B129727) or toluene (B28343) have been utilized, with subsequent workup steps to isolate the product. guidechem.compatsnap.com

Table 2: Influence of Solvent on Catalytic Hydrogenation of Nitroarenes

| Solvent | Type | Effect on Reaction |

|---|---|---|

| Diethylene Glycol Ethers | Polar Aprotic | Can suppress side reactions like hydrodechlorination |

| Ethanol | Polar Protic | High reaction rates, can promote hydrogenation of other groups |

| Toluene | Non-Polar Aprotic | Used for specific substrates, may offer different selectivity |

Temperature and Pressure Influence on Selectivity

Temperature and pressure are key parameters in controlling the rate and selectivity of catalytic hydrogenation. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions. researchgate.net For the hydrogenation of 2,6-dichloro-4-nitrophenol to 2,6-dichloro-4-aminophenol, reaction temperatures are typically maintained in the range of 70-90°C. guidechem.comgoogle.com Operating within an optimal temperature window is essential to maximize the yield of the desired aminophenol while minimizing degradation or the formation of byproducts.

Hydrogen pressure is another critical variable. Sufficient pressure is required to ensure an adequate concentration of dissolved hydrogen for the reaction to proceed efficiently. Pressures for the hydrogenation of related compounds are often in the range of 10-12 bar. google.comresearchgate.net The interplay between temperature and pressure must be carefully optimized for each specific substrate and catalyst system to achieve the best results.

Table 3: Effect of Temperature and Pressure on Hydrogenation

| Parameter | General Effect on Rate | General Effect on Selectivity | Typical Range for Nitrophenol Hydrogenation |

|---|---|---|---|

| Temperature | Increases with temperature | Can decrease at very high temperatures due to side reactions | 70 - 100°C |

Catalyst Selection and Loading

The synthesis of 4-Amino-2,6-dichlorophenol, a crucial intermediate for this compound, is frequently accomplished via the catalytic hydrogenation of 2,6-dichloro-4-nitrophenol. The choice of catalyst and its loading are paramount in achieving high conversion rates and selectivity while minimizing side reactions like hydrodechlorination.

Detailed research findings indicate that catalysts based on noble metals are highly effective for this transformation. Platinum and palladium, particularly when supported on activated carbon (Pt/C or Pd/C), are the most commonly cited catalysts for the reduction of the nitro group in this context google.comguidechem.com. The carbon support provides a high surface area for the reaction, enhancing the catalyst's activity.

The loading of the catalyst is a critical parameter that influences both the reaction rate and the economic viability of the process. Studies have shown that very low catalyst loadings can be remarkably effective. For instance, processes have been developed that utilize less than 0.01% by weight of the metal catalyst relative to the starting material, with preferred loadings being even lower, at under 0.005% google.com. This efficiency minimizes the cost associated with precious metals and reduces the potential for contamination of the final product.

In some methodologies, the catalytic system is enhanced by the inclusion of co-catalysts or by modifying the catalyst support. For example, the combination of Pt/C with a solid acid catalyst like sulfated zirconia (SO₄²⁻/ZrO₂) has been investigated for the synthesis of aminophenols rsc.org. In such systems, it was found that Lewis acid sites with strong acid strength were favorable for the formation of the desired product rsc.org. The optimization of platinum loading in these mixed systems showed that a 1 wt% loading on the carbon support could achieve maximum selectivity rsc.org.

The reaction is typically carried out in a suitable solvent, such as a diethylene glycol ether or an alcohol like methanol or ethanol, under a hydrogen atmosphere at elevated temperatures and pressures google.comguidechem.com.

| Catalyst System | Catalyst Loading | Substrate | Solvent | Key Findings |

|---|---|---|---|---|

| Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) | <0.01% (metal wt. relative to substrate) | 2,6-dichloro-4-nitrophenol | Diethylene glycol ether | Effective for hydrogenation with very low catalyst loading, minimizing costs and potential contamination. google.com |

| Homemade catalyst H-C2 (unspecified composition) | 1.5 g per 31.2 g of substrate | 2,6-dichloro-4-nitrophenol | Ethanol | Used in a reduction reaction with hydrazine hydrate as the reducing agent, yielding high purity product. guidechem.com |

| Pt/C + SO₄²⁻/ZrO₂ | 1 wt% Pt on Carbon | Nitrobenzene (model substrate) | Water | Demonstrated that strong Lewis acid sites favor p-aminophenol formation in transfer hydrogenation. rsc.org |

Analytical and Spectroscopic Characterization of 4 1 Aminobutyl 2,6 Dichlorophenol

Spectroscopic Analysis for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the physical and chemical properties of aminophenols. These interactions arise from the presence of hydrogen bond donors (the phenolic hydroxyl group and the amino group) and acceptors (the oxygen and nitrogen atoms, as well as the chlorine atoms to a lesser extent). The specific nature of the hydrogen bonding network in 4-(1-Aminobutyl)-2,6-dichlorophenol can be inferred from studies on similar molecules, such as 4-amino-2,6-dichlorophenol (B1218435). nih.govslideshare.net

In the crystal structure of 4-amino-2,6-dichlorophenol, the hydroxyl and amino groups are complementary, leading to the formation of distinct hydrogen bonds. The molecular structure is planar, and intermolecular O—H···N hydrogen bonds create infinite chains. These chains are further linked by N—H···O hydrogen bonds, resulting in the formation of sheets. nih.govslideshare.net The 2,6-dichloro substitution, however, introduces steric hindrance that prevents a fully saturated hydrogen-bonding network, which is observed in simpler molecules like p-aminophenol. nih.govslideshare.net

For this compound, a similar pattern of intermolecular hydrogen bonding is expected. The primary interactions would likely be:

O—H···N: The phenolic hydroxyl group acting as a donor to the nitrogen atom of a neighboring molecule.

N—H···O: The amino group acting as a donor to the phenolic oxygen of another molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₃Cl₂NO), the theoretical exact mass can be calculated with high precision. This is crucial for distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass of the protonated molecule, [M+H]⁺, would be used for identification in techniques like LC-HRMS.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion or protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide detailed structural information.

For this compound, the fragmentation pattern would be expected to reveal key structural features. Based on the structure and data from related dichlorophenols and amino compounds, the following fragmentation pathways are plausible nist.govmassbank.jp:

Alpha-Cleavage: The most common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl radical (•C₃H₇) to form a stable iminium ion.

Loss of the Butyl Group: Cleavage of the C-N bond could lead to the loss of the entire butyl group.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the aminobutyl side chain is a likely event, leading to the formation of a dichlorinated aminophenol radical cation or related fragments.

A proposed fragmentation table is presented below.

| Proposed Fragment (m/z) | Possible Structure/Loss |

| 220.0396 | [M+H]⁺ (C₁₀H₁₄Cl₂NO⁺) |

| 178.0134 | Loss of Propene (C₃H₆) via McLafferty-type rearrangement |

| 177.0056 | [M-C₄H₈]⁺•, Loss of butene from the side chain |

| 164.0290 | Loss of Butyl radical (•C₄H₉) |

Note: The m/z values are theoretical and would be confirmed by high-resolution analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings.

The primary chromophore in this compound is the substituted benzene (B151609) ring. The hydroxyl (-OH), amino (-NHR), and chloro (-Cl) groups attached to the ring act as auxochromes, which modify the absorption characteristics (wavelength and intensity) of the chromophore.

The UV-Vis spectrum of the parent compound, phenol (B47542), shows absorption bands around 210 nm and 270 nm. For dichlorophenols, these peaks are often shifted. For instance, 2,4-dichlorophenol (B122985) exhibits absorption maxima around 285 nm. researchgate.netiasks.org These absorptions are typically due to π → π* transitions within the aromatic ring. The presence of the amino group, a strong activating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect).

The electronic spectrum of this compound would therefore be expected to show characteristic absorption bands in the UVA range, likely above 285 nm, reflecting the combined electronic effects of the hydroxyl, amino, and chloro substituents on the phenolic ring. Derivative spectroscopy could also be employed to resolve overlapping spectral bands in complex mixtures. nih.govyoutube.com

Chromatographic Separation Techniques

Chromatography is essential for the isolation and purification of this compound and for assessing its purity. Given its structure, which contains both a moderately polar phenolic part and a basic amino group, several chromatographic techniques would be suitable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the most common method for the analysis of this compound. A typical setup would involve:

Stationary Phase: A C18 or C8 column, which separates compounds based on their hydrophobicity. helixchrom.comnih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary for effective separation from impurities. nih.gov

Detection: A UV detector set to one of the compound's absorption maxima (e.g., ~285-300 nm) would be used for quantification. Fluorescence detection could also be highly sensitive, as primary amines can be derivatized with reagents like o-phthalaldehyde (B127526) (OPA) to form highly fluorescent products. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. nih.gov It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

The development of a robust HPLC method is critical for accurate purity determination. For compounds like this compound, a reversed-phase HPLC method is often employed. helixchrom.com This typically involves a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. youtube.compatsnap.com

Method development would involve optimizing several parameters:

Column Selection: A C18 column is a common choice for separating moderately polar compounds. google.com

Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphate (B84403) buffer) is typically used. patsnap.com The gradient or isocratic elution profile is adjusted to achieve optimal separation of the main compound from any impurities.

Detection Wavelength: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the compound to ensure high sensitivity. google.com

Flow Rate and Column Temperature: These are adjusted to achieve good peak shape and resolution within a reasonable analysis time. google.com

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. patsnap.comgoogle.com Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). patsnap.comgoogle.com

Table 1: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. scielo.org.mx Due to the polar nature of the amino and hydroxyl groups, this compound is not directly suitable for GC analysis as it can exhibit poor peak shape and thermal decomposition. thermofisher.com Therefore, a derivatization step is necessary to convert it into a more volatile and less polar derivative. sigmaaldrich.com

A common derivatization technique is silylation, where active hydrogens on the amino and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com The resulting derivative is then analyzed by GC-MS. The gas chromatograph separates the derivative from other components, and the mass spectrometer provides detailed structural information based on its fragmentation pattern. sigmaaldrich.com

Table 2: Predicted GC-MS Data for the TBDMS Derivative

| Parameter | Description |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | [M+ of the di-TBDMS derivative] |

| Key Fragment Ions | [M-15] (loss of CH₃), [M-57] (loss of t-butyl), and other characteristic fragments |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). mdpi.com This results in significantly higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. thermofisher.com The principles of method development and validation for UPLC are similar to those for HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. mdpi.comthermofisher.com A UPLC method for this compound would offer improved throughput and sensitivity for purity and impurity profiling. nih.gov

Advanced Characterization Techniques

Beyond routine analysis, advanced techniques can provide deeper insights into the solid-state properties and thermal stability of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis (If applicable)

While specific XRD data for this compound is not publicly available, the crystal structure of the related compound, 4-amino-2,6-dichlorophenol, has been reported. researchgate.netnih.gov The analysis revealed a monoclinic crystal system and provided detailed information about the hydrogen bonding network within the crystal lattice. nih.gov A similar analysis of the title compound would be invaluable for understanding its solid-state properties.

Table 3: Representative Crystal Data and Structure Refinement Parameters (based on a similar compound)

| Parameter | Value |

| Empirical Formula | C₁₀H₁₃Cl₂NO |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å, β = [value] ° |

| Volume | [value] ų |

| Z | 4 (Hypothetical) |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Final R indices [I>2σ(I)] | R1 = [value], wR2 = [value] |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a material and to study its decomposition behavior. A TGA analysis of this compound would involve heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) and monitoring its mass loss over a specific temperature range. The resulting thermogram would show the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. This information is crucial for understanding the compound's stability under thermal stress.

Table 4: Hypothetical TGA Data

| Parameter | Description |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Temperature Range | 25 °C to 600 °C |

| Onset of Decomposition (T_onset) | [Expected temperature range] |

| Peak Decomposition Temperature (T_peak) | [Expected temperature range] |

| Residue at 600 °C | [%] |

Computational and Theoretical Investigations of 4 1 Aminobutyl 2,6 Dichlorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 4-(1-Aminobutyl)-2,6-dichlorophenol.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.

For this compound, a DFT calculation would typically involve optimizing the molecule's geometry and then computing the energies of its molecular orbitals. The resulting data would be presented in a table similar to this hypothetical example:

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -X.XX |

| LUMO | -Y.YY |

| HOMO-LUMO Gap (ΔE) | Z.ZZ |

Note: The values X, Y, and Z would be determined from actual DFT calculations.

The visualization of HOMO and LUMO surfaces would reveal the distribution of electron density, indicating the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

A calculated MEP surface for this compound would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and around the chlorine atoms. Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental data, one can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. These calculations are typically performed using the same level of theory and basis set as the geometry optimization.

A study on this compound would generate a list of vibrational frequencies and their corresponding intensities, which could be tabulated as follows:

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) |

|---|---|---|

| O-H stretch | ~3600 | High |

| N-H stretch | ~3400 | Medium |

| C-H stretch (aromatic) | ~3100-3000 | Low |

| C-H stretch (aliphatic) | ~2960-2850 | Medium-High |

| C=C stretch (aromatic) | ~1600-1450 | Medium-High |

| C-Cl stretch | ~800-600 | High |

Note: These are approximate ranges and would be precisely determined by DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. smolecule.com It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. smolecule.com This analysis is particularly useful for understanding hyperconjugative interactions and the nature of intermolecular forces.

Molecular Modeling and Dynamics

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations can provide insights into the behavior of the compound in a larger system, such as in solution or interacting with a biological target.

Molecular dynamics (MD) simulations would involve placing the this compound molecule in a simulated environment (e.g., a box of water molecules) and calculating the trajectories of all atoms over time. This would allow for the study of its conformational flexibility, solvation properties, and potential interactions with other molecules. The results could shed light on how the aminobutyl chain and the dichlorophenol ring orient themselves in different environments, which is crucial for understanding its biological activity.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound is crucial to understanding its three-dimensional structure and the relative stability of its different spatial arrangements. The flexibility of the aminobutyl side chain allows the molecule to adopt various conformations, each with a distinct energy level.

Energy minimization calculations are employed to identify the most stable conformers. These calculations are typically performed using molecular mechanics force fields or more accurate quantum mechanical methods like Density Functional Theory (DFT). The process involves starting with an initial geometry of the molecule and systematically altering the coordinates of the atoms to find the arrangement with the lowest potential energy. The resulting energy-minimized structures represent the most probable shapes the molecule will adopt.

For this compound, the key dihedral angles to consider are those around the C-C and C-N bonds of the aminobutyl chain, as well as the orientation of the hydroxyl and amino groups relative to the dichlorinated benzene (B151609) ring. The table below illustrates hypothetical energy values for a few possible conformers, highlighting the energetic differences that can arise from rotational isomers.

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche (+) | +60° | 1.2 |

| Gauche (-) | -60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Note: The data in this table is illustrative and represents typical energy differences for alkane chains. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a solvent, providing insights that are not accessible from static models. nih.gov By simulating the movement of the solute and solvent molecules over time, MD can reveal information about solvation, intermolecular interactions, and the conformational landscape in a solution environment.

In a typical MD simulation of this compound in water, the system would be set up with one or more molecules of this compound surrounded by a large number of water molecules in a periodic box. The interactions between all atoms are described by a force field. The simulation then numerically integrates Newton's equations of motion, yielding a trajectory that describes the position and velocity of every atom as a function of time.

Analysis of the MD trajectory can provide details on:

Solvation Shell Structure: The arrangement of water molecules around the dichlorophenol ring and the aminobutyl side chain.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the hydroxyl and amino groups of the solute and the surrounding water molecules.

Conformational Dynamics: The transitions between different conformers of the aminobutyl chain in solution.

Orientation at Interfaces: In more complex simulations, the preferred orientation of the molecule at a water-air or water-membrane interface can be investigated. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR studies can help in identifying the key molecular features responsible for its potential biological effects.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the variation in biological activity of a series of compounds with changes in their molecular descriptors. researchgate.netmdpi.com These descriptors can be physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), or topological indices that encode structural information.

To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with measured biological activity would be required. The general steps involve:

Data Collection: Assembling a set of molecules with their corresponding biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that predicts activity from the descriptors. researchgate.net

Validation: Testing the model's predictive power on an external set of compounds not used in the model development. mdpi.com

A hypothetical QSAR equation for a series of dichlorophenol derivatives might look like:

log(1/IC50) = a * logP - b * (ASA) + c * (Dipole_Z) + d

Where IC50 is the half-maximal inhibitory concentration, logP is the lipophilicity, ASA is the accessible surface area, Dipole_Z is a component of the dipole moment, and a, b, c, d are coefficients determined from the regression analysis. Such models can be used to predict the activity of new, unsynthesized derivatives. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Design (excluding direct drug design)

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govyoutube.com A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points.

For this compound, a pharmacophore model could be developed based on a set of active, structurally similar compounds. The key features might include:

A hydrogen bond donor (from the hydroxyl or amino group).

A hydrogen bond acceptor (the oxygen or nitrogen atom).

A hydrophobic/aromatic feature (the dichlorinated benzene ring).

Positive ionizable feature (the amino group).

The process of generating a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features and their spatial relationships. frontiersin.org This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, potentially identifying new compounds with similar biological activities.

Simulation of Spectroscopic Properties

Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and for interpreting experimental spectra.

Predicted NMR and IR Spectra Comparison with Experimental Data

NMR Spectra Simulation:

The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, can be achieved with good accuracy using DFT calculations. researchgate.netresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The process involves:

Optimizing the geometry of this compound at a suitable level of theory.

Performing an NMR calculation on the optimized structure to obtain the absolute magnetic shielding tensors.

Referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. wisc.edu

Discrepancies between predicted and experimental spectra can often be rationalized by considering solvent effects or the presence of multiple conformers in solution. researchgate.net

IR Spectra Simulation:

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The vibrational frequencies and intensities that constitute an IR spectrum can be calculated computationally using DFT. researchgate.netmdpi.com This involves:

Optimizing the molecular geometry.

Calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

The comparison of a simulated IR spectrum with an experimentally obtained one can aid in the assignment of vibrational modes to specific functional groups and can help confirm the structure of the synthesized compound. psu.edu

Chemical Reactivity and Derivatization of 4 1 Aminobutyl 2,6 Dichlorophenol

Reactions Involving the Amino Group

The primary amino group is a key site for reactions, exhibiting nucleophilic properties and basicity.

The primary amino group of 4-(1-aminobutyl)-2,6-dichlorophenol can react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction typically occurs under acid or base catalysis and involves the elimination of a water molecule. youtube.com The general structure of a Schiff base is characterized by a carbon-nitrogen double bond (C=N). nanobioletters.com

The synthesis of Schiff bases from aminophenols and various carbonyl compounds is a well-established method. researchgate.netrsc.orgnih.gov For instance, the reaction of 2-aminophenol (B121084) with substituted benzaldehydes yields Schiff bases that can coordinate with metal ions. researchgate.net The reaction is often carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, such as ethanol. nanobioletters.com Microwave irradiation has also been employed to facilitate the synthesis of Schiff bases from isovanillin (B20041) and various amines, often resulting in excellent yields. nih.gov

The formation of the imine bond is a reversible process and the stability of the resulting Schiff base can be influenced by the electronic and steric effects of the substituents on both the amine and the carbonyl compound.

Table 1: General Conditions for Schiff Base Formation

| Reactants | Catalyst | Solvent | Conditions | Product |

| Primary Amine, Aldehyde/Ketone | Acid or Base | Ethanol, Methanol (B129727) | Reflux, Microwave | Schiff Base (Imine) |

The nucleophilic nature of the primary amino group allows it to readily undergo acylation and sulfonylation reactions.

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amides. This transformation, often referred to as the Schotten-Baumann reaction, is a common method for protecting amino groups or for synthesizing biologically active amide derivatives. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. Solvent-free conditions using silica (B1680970) sulfuric acid as a heterogeneous catalyst have also been shown to be effective for the acetylation of amines. researchgate.netmdpi.com

Sulfonylation: The amino group reacts with sulfonyl chlorides to yield sulfonamides. wikipedia.org This reaction, known as the Hinsberg reaction, can be used as a chemical test for primary amines. The synthesis of sulfonamides is often performed by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide, in an aprotic solvent. rsc.orgcbijournal.com Microwave-assisted, solvent- and catalyst-free conditions have also been developed for the efficient sulfonylation of various amines. rsc.org

Table 2: Representative Acylation and Sulfonylation Reactions

| Reaction | Reagent | Catalyst/Base | Conditions | Product |

| Acylation | Acyl Chloride/Anhydride | Pyridine, NaOH | Room Temp, Reflux | Amide |

| Sulfonylation | Sulfonyl Chloride | Pyridine, NaOH | Room Temp, Reflux | Sulfonamide |

The basic amino group can react with acids to form ammonium (B1175870) salts. This behavior is fundamental to the compound's solubility and behavior in different pH environments. In an acidic medium, the amino group will be protonated to form the corresponding ammonium ion (R-NH3+). quora.comyoutube.com This protonation increases the water solubility of the compound.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another reactive site, capable of undergoing etherification, esterification, and oxidation.

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. organic-chemistry.org The synthesis of ethers from alcohols and olefins can also be achieved using specialized catalysts. youtube.com

Esterification: Phenolic esters can be formed by reacting the phenol with acyl chlorides or carboxylic anhydrides. rsc.orglew.ro Due to the steric hindrance from the two ortho-chloro substituents, the esterification of this compound may require more forcing conditions or specific catalysts. chempedia.infogoogle.com The Fries rearrangement can occur under certain conditions, where the acyl group migrates from the oxygen to the aromatic ring. O-acylation is generally favored under kinetic control, while C-acylation is favored under thermodynamic control. ucalgary.ca

Table 3: Etherification and Esterification of Phenols

| Reaction | Reagent | Catalyst/Base | Conditions | Product |

| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Varies | Ether |

| Esterification | Acyl Chloride/Anhydride | Base (e.g., Pyridine) or Acid | Varies | Ester |

The phenolic ring is susceptible to oxidation, which can lead to the formation of various products, including quinones and coupled dimers. The presence of the electron-donating aminobutyl group and the electron-withdrawing chloro groups will influence the oxidation potential and the regioselectivity of the reaction.

Oxidative coupling of phenols is a significant reaction that can lead to the formation of C-C or C-O bonds between two phenol units, resulting in biphenols or diphenylethers. acs.orgwikipedia.org These reactions are often catalyzed by transition metal complexes or proceed via radical mechanisms. nih.govnih.gov The substitution pattern on the phenol ring plays a crucial role in determining the outcome of the coupling reaction, with ortho-ortho, ortho-para, and para-para linkages being possible. nih.gov Given that the para position is substituted in this compound, oxidative coupling would likely lead to the formation of C-C bonds at the ortho positions if they were unsubstituted, or potentially polymerization. However, with both ortho positions chlorinated, oxidative coupling leading to biphenol formation is less likely. Instead, oxidation may lead to the formation of quinone-type structures or degradation of the aromatic ring. sciety.org

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution (Further Functionalization)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. ugm.ac.idnih.gov The rate and position of substitution on the this compound ring are determined by the combined directing effects of the existing substituents.

The primary directing groups are:

Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions through a strong electron-donating resonance effect. pressbooks.publibretexts.org

Amino (-NH₂) moiety (within the aminobutyl group): Also a strong activating, ortho, para-directing group. pressbooks.publibretexts.org

Chlorine (-Cl) atoms: These are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of a competing electron-donating resonance effect. pressbooks.pubyoutube.com

Alkyl chain (of the aminobutyl group): A weak activating group.

In the case of this compound, the positions ortho to the powerfully directing hydroxyl group are already occupied by chlorine atoms. The para position is occupied by the aminobutyl group. This leaves only the two positions meta to the hydroxyl group (and ortho to the aminobutyl group) available for substitution.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Type | Inductive Effect | Resonance Effect | Directing Influence | Available Positions for Substitution |

| -OH (at C1) | Activating | Withdrawing | Donating (Strong) | ortho, para | Blocked (ortho by -Cl, para by aminobutyl) |

| -Cl (at C2, C6) | Deactivating | Withdrawing (Strong) | Donating (Weak) | ortho, para | Directs to C4 (blocked) and C3/C5 |

| Aminobutyl (at C4) | Activating | Donating (Weak) | Donating (Strong, via N) | ortho, para | Directs to C3 and C5 |

Metal Complexation Studies

The presence of both a phenolic oxygen and an amino nitrogen atom allows this compound to function as a versatile ligand in coordination chemistry. These donor atoms can bind to a central metal ion, forming stable chelate structures.

Synthesis and Characterization of Metal Complexes

Although specific metal complexes of this compound have not been detailed in the surveyed literature, the synthesis of related aminophenol complexes is well-established. ugm.ac.idresearchgate.netderpharmachemica.com A general synthetic route involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or sulfates of transition metals like Cu(II), Co(II), Ni(II), or Zn(II)) in a suitable solvent such as methanol or ethanol. ugm.ac.idnih.gov The reaction mixture is often heated under reflux to facilitate complex formation, followed by crystallization of the product. ugm.ac.id

Characterization of such complexes typically involves a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: To confirm coordination, shifts in the stretching frequencies of the O-H (phenolic) and N-H (amino) bonds are monitored. The appearance of new bands at lower frequencies can indicate the formation of M-O and M-N bonds. researchgate.net

UV-Visible Spectroscopy: Changes in the electronic absorption spectra upon complexation provide information about the geometry of the metal center. tandfonline.comresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR can elucidate the structure of diamagnetic complexes in solution.

Magnetic Susceptibility: This measurement determines the magnetic properties of the complex, indicating whether it is paramagnetic or diamagnetic and providing insight into the oxidation state and electron configuration of the metal ion. nih.gov

X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.gov

Coordination Chemistry and Ligand Properties

This compound is expected to act primarily as a bidentate, monoanionic ligand. Upon deprotonation of the phenolic hydroxyl group, it can coordinate to a metal ion through the phenolate (B1203915) oxygen and the nitrogen of the primary amine, forming a stable six-membered chelate ring.

The coordination behavior can lead to various complex geometries depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. For example, with a metal ion that favors a square planar geometry like Cu(II) or Ni(II), a 2:1 ligand-to-metal ratio could result in a neutral complex of the type [M(L)₂]. tandfonline.com For metal ions preferring octahedral geometry, such as Co(II) or Fe(III), the remaining coordination sites could be occupied by solvent molecules or other ancillary ligands, leading to species like [M(L)₂(H₂O)₂]. ugm.ac.idnih.gov

The electronic properties of the ligand, particularly the electron-donating nature of the phenolate and amino groups, influence the stability and reactivity of the resulting metal complexes. Furthermore, some aminophenol ligands are known to be "non-innocent," meaning the ligand itself can be redox-active, participating in the electronic structure of the complex in ways that go beyond simple donation. nih.govderpharmachemica.com This can lead to complexes with unusual electronic structures and catalytic capabilities.

Table 2: Predicted Coordination Properties of this compound (L)

| Property | Description |

| Potential Donor Atoms | Phenolic Oxygen (O), Amino Nitrogen (N) |

| Likely Coordination Mode | Bidentate (N,O-chelation) |

| Charge as a Ligand | Monoanionic (L⁻) after deprotonation of the phenol |

| Potential Complex Stoichiometries | ML, ML₂, ML₃ (depending on metal and conditions) |

| Possible Geometries | Tetrahedral, Square Planar, Octahedral |

| Characterization Signatures | FT-IR: Disappearance/shift of ν(O-H), shift in ν(N-H), appearance of ν(M-O) and ν(M-N). UV-Vis: Shift in λₘₐₓ and appearance of d-d transition bands. |

Biological Interactions and Mechanistic Studies of 4 1 Aminobutyl 2,6 Dichlorophenol in Vitro Focus

Mechanistic Investigations of Cellular Interactions

The in vitro toxicological profile of halogenated aminophenols has been a subject of interest, particularly concerning their effects on renal and hepatic cells. The primary focus of mechanistic studies on the closely related compound, 4-amino-2,6-dichlorophenol (B1218435) (ADCP), has been to understand the pathways leading to cellular damage.

In Vitro Cytotoxicity Mechanisms (e.g., Reactive Metabolite Production)

In vitro studies using rat renal cortical slices have demonstrated that ADCP induces cytotoxicity, as measured by lactate (B86563) dehydrogenase (LDH) release, at concentrations of 0.05 mM and higher. nih.gov The underlying mechanisms appear to be complex, involving the generation of reactive metabolites.

Investigations into the role of oxidative stress in ADCP-induced cytotoxicity have yielded specific insights. The cytotoxicity of ADCP in rat renal cortical slices was partially mitigated by the antioxidant ascorbate (B8700270) (vitamin C) at concentrations of 1.0 mM and 2.0 mM. nih.gov However, other antioxidants such as N,N'-diphenyl-p-phenylenediamine (DPPD) and alpha-tocopherol (B171835) did not show a protective effect. nih.gov This suggests that while some form of oxidative stress may be involved, it is not a generalized free-radical-mediated process. The lack of effect from the iron chelator deferoxamine (B1203445) further indicates that iron-dependent lipid peroxidation is likely not a primary mechanism of toxicity. nih.gov

The differential ability of antioxidants to protect against ADCP-induced damage points towards a specific type of reactive species being involved, rather than a broad-spectrum oxidative assault.

To determine the metabolic pathways responsible for the formation of toxic metabolites from ADCP, various enzyme inhibitors have been utilized in in vitro systems. Notably, inhibitors of cytochrome P450 (CYP) enzymes, including metyrapone, piperonyl butoxide, and isoniazid, did not alter the cytotoxicity of ADCP in renal slices. nih.gov Similarly, modulators of flavin-containing monooxygenase (FMO) activity, such as methimazole (B1676384) and N-octylamine, also had no effect on ADCP-induced toxicity. nih.gov These findings strongly suggest that the acute cytotoxicity of ADCP is not primarily mediated by metabolic activation via the CYP or FMO enzyme systems.

Instead, the evidence points towards a co-oxidation-mediated mechanism, possibly involving prostaglandin (B15479496) synthase, as the cyclooxygenase inhibitor indomethacin (B1671933) completely blocked ADCP-induced cytotoxicity at a concentration of 0.1 mM. nih.gov This suggests that the peroxidatic activity of prostaglandin synthase could be a key pathway in the bioactivation of ADCP to a reactive intermediate.

Further evidence for the nature of the reactive metabolite comes from studies with glutathione (B108866). While glutathione did partially block ADCP cytotoxicity, the more significant finding is the proposed formation of a reactive benzoquinoneimine metabolite. nih.gov It is hypothesized that this electrophilic intermediate is responsible for cellular damage through alkylation of cellular macromolecules, rather than through a free radical-mediated mechanism. nih.gov This is supported by the partial attenuation of cytotoxicity by N-acetylcysteine, an inhibitor of cysteine conjugate β-lyase (AOAA), and an organic anion transport inhibitor (probenecid). nih.gov

| Inhibitor/Modulator | Target Enzyme/Process | Effect on ADCP (0.1 mM) Cytotoxicity | Reference |

| Metyrapone | Cytochrome P450 | No effect | nih.gov |

| Piperonyl butoxide | Cytochrome P450 | No effect | nih.gov |

| Isoniazid | Cytochrome P450 | No effect | nih.gov |

| Methimazole | Flavin-containing monooxygenase (FMO) | No effect | nih.gov |

| N-octylamine | Flavin-containing monooxygenase (FMO) | No effect | nih.gov |

| Indomethacin | Cyclooxygenase | Complete blockage | nih.gov |

| Ascorbate | Antioxidant | Partial attenuation | nih.gov |

| Glutathione | Antioxidant/Conjugation | Partial blockage | nih.gov |

| N-acetylcysteine | Glutathione precursor/conjugate metabolism | Partial attenuation | nih.gov |

| AOAA | Cysteine conjugate β-lyase | Partial attenuation | nih.gov |

| Probenecid | Organic anion transport | Partial attenuation | nih.gov |

Biomolecular Target Engagement Studies (e.g., Enzyme Inhibition/Activation, Receptor Binding)

DNA Binding and Interaction Studies (In Vitro)

Direct in vitro DNA binding studies for 4-(1-aminobutyl)-2,6-dichlorophenol have not been reported in the reviewed literature. However, research on other dichlorophenol derivatives suggests potential for DNA interaction. For instance, 2,4-dichlorophenol (B122985) has been shown to induce DNA damage through the accumulation of reactive oxygen species (ROS) and depletion of glutathione (GSH) in aquatic organisms. nih.gov Other studies on 2,4-dichlorophenol have indicated it can cause global DNA hypermethylation. nih.gov Additionally, various 4-aminophenol (B1666318) derivatives have been synthesized and shown to interact with DNA, with some exhibiting hyperchromic and bathochromic shifts in their UV-Vis spectra upon interaction with DNA, suggesting an intercalative binding mode. mdpi.com These findings highlight plausible, yet unconfirmed, mechanisms by which this compound could potentially interact with DNA.

In Vitro Model Systems for Biological Evaluation

The primary in vitro model system used for the biological evaluation of the closely related compound, 4-amino-2,6-dichlorophenol (ADCP), has been precision-cut tissue slices, particularly from the kidney and liver of Fischer 344 rats. nih.govnih.gov These models are advantageous as they maintain the complex, multicellular architecture and metabolic capabilities of the original organ for a short period.

In these studies, renal cortical and liver slices are incubated in a controlled environment, and the effects of the test compound are assessed through various endpoints. nih.govnih.gov A key indicator of cytotoxicity is the measurement of lactate dehydrogenase (LDH) leakage into the incubation medium, which signifies loss of cell membrane integrity. nih.govnih.gov

Functional endpoints are also critical in these model systems. For instance, the ability of renal slices to accumulate organic ions, such as p-aminohippurate (B12120003) (PAH) and tetraethylammonium (B1195904) (TEA), provides a measure of active transport processes in the proximal tubules. nih.gov Furthermore, the assessment of key metabolic pathways, such as gluconeogenesis from pyruvate, offers insights into the compound's impact on cellular energy metabolism. nih.gov

These in vitro models, coupled with the use of a battery of inhibitors and modulators, have been instrumental in dissecting the mechanistic pathways of ADCP-induced toxicity and can serve as a valuable template for future investigations into the biological activity of this compound.

Isolated Cell Line Studies (e.g., Mammalian Cell Lines)

Studies on isolated mammalian cells have been crucial in elucidating the cytotoxic potential of chlorinated phenols. While specific data on this compound is limited, research on the closely related compound, 4-amino-2,6-dichlorophenol (ADCP), provides significant insights. In vitro studies using isolated renal cortical cells (IRCC) from male Fischer 344 rats have demonstrated the direct cytotoxic effects of ADCP. The release of lactate dehydrogenase (LDH), a marker for cell death, was observed to increase with exposure to ADCP, indicating a dose-dependent cytotoxic response.

The cytotoxic potential of ADCP was compared with other aminochlorophenols, revealing that the degree and position of chlorination on the phenol (B47542) ring significantly influence toxicity. The observed order of decreasing nephrotoxic potential in IRCC was 4-amino-2,6-dichlorophenol > 4-amino-2-chlorophenol (B1200274) > 4-aminophenol > 4-amino-3-chlorophenol. This suggests that dichlorination at the 2 and 6 positions confers the highest degree of cytotoxicity in this series of compounds.

Subcellular Fraction Studies (e.g., Renal Cortical Slices)

Investigations using subcellular fractions, specifically renal cortical slices from male Fischer 344 rats, have provided a deeper understanding of the nephrotoxic mechanisms of 4-amino-2,6-dichlorophenol (ADCP). In these ex vivo studies, exposure to ADCP at concentrations of 0.05 mM or greater resulted in an increased release of lactate dehydrogenase (LDH), confirming its cytotoxic effect on kidney tissue. nih.govnih.gov

Further mechanistic studies with renal cortical slices have explored the metabolic pathways involved in ADCP-induced toxicity. nih.gov The use of various inhibitors revealed that the cytotoxicity was not affected by inhibitors of cytochrome P450 (CYP) or flavin adenine (B156593) dinucleotide monooxygenase (FMO) activity. nih.gov However, the cyclooxygenase inhibitor, indomethacin, and the antioxidant glutathione were found to block or partially block the cytotoxic effects of ADCP, respectively. nih.gov The cytotoxicity was also partially attenuated by ascorbate. nih.gov These findings suggest that the toxicity of ADCP is not primarily mediated by CYP or FMO, but rather through a co-oxidation-mediated mechanism. nih.gov It is proposed that this process leads to the formation of a reactive benzoquinoneimine metabolite, which is likely responsible for the observed cytotoxicity through alkylation rather than a free radical-mediated mechanism. nih.gov

Table 1: Effect of Inhibitors on 4-amino-2,6-dichlorophenol (ADCP) Cytotoxicity in Rat Renal Cortical Slices

| Inhibitor/Modulator | Target Pathway/Enzyme | Observed Effect on ADCP Cytotoxicity |

| Metyrapone, Piperonyl butoxide, Isoniazid | Cytochrome P450 (CYP) | No effect |

| Methimazole, N-octylamine | Flavin adenine dinucleotide monooxygenase (FMO) | No effect |

| Indomethacin | Cyclooxygenase | Completely or partially blocked cytotoxicity |

| Glutathione | Antioxidant/Conjugation | Partially blocked cytotoxicity |

| Ascorbate | Antioxidant | Partially attenuated cytotoxicity |

| N,N'-diphenyl-p-phenylenediamine (DPPD), α-tocopherol, Deferoxamine | Antioxidants | No effect |

Data synthesized from mechanistic studies on ADCP-induced nephrotoxicity. nih.gov

Structure-Biological Activity Relationships (SBAR)

The relationship between the chemical structure of chlorophenols and their biological activity is a critical area of study for understanding their toxicological profiles.

The in vitro biological response to chlorophenols is significantly influenced by modifications to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies have shown that the lipophilicity of chlorophenols, often represented by the n-octanol/water partition coefficient (log Kow), is a key determinant of their toxicity. nih.gov A higher log Kow value, indicating greater lipid solubility, is associated with increased partitioning into the lipid bilayer of mitochondrial membranes, which is a primary site of action for these compounds. nih.gov

The position and number of chlorine atoms on the phenol ring also play a crucial role. As demonstrated in studies with isolated renal cortical cells, the cytotoxicity of aminochlorophenols is directly related to the chlorination pattern. The descending order of nephrotoxic potential was found to be 4-amino-2,6-dichlorophenol > 4-amino-2-chlorophenol > 4-aminophenol > 4-amino-3-chlorophenol. This indicates that dichlorination at the ortho positions (2 and 6) relative to the hydroxyl group significantly enhances cytotoxicity compared to mono-chlorination or no chlorination.

Furthermore, steric and electronic parameters, such as the Hammett constant (σ) and the acid dissociation constant (pKa), also contribute to the toxic effects of chlorophenols. nih.govnih.gov For instance, the electronic properties of the substituents can influence the formation of reactive intermediates, such as the benzoquinoneimine metabolite of ADCP, which is implicated in its cytotoxicity. nih.gov

Antimicrobial Activity Studies (In Vitro)

Dichlorophen, a related compound, is known for its broad-spectrum antimicrobial properties, showing activity against fungi, bacteria, and protozoa. drugbank.comtargetmol.comwikipedia.orgtoku-e.com

Table 2: Reported Antimicrobial Activity of Related Dichlorophen Compounds

| Organism Type | Species | Compound | Observed Activity |

| Fungus | Aspergillus spp. | Dichlorophen | Antifungal activity reported |

| Bacterium | Staphylococcus aureus | Dichlorophen | Antibacterial activity reported |

| Bacterium | Pseudomonas aeruginosa | 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol | Antibacterial activity, membrane damage |

| Bacterium | Escherichia coli | 2,4-dichlorophenoxyacetic acid | Arrests cell division, dissipates membrane potential |

This table summarizes the antimicrobial activities of compounds structurally related to this compound. researchgate.netmdpi.comfrontiersin.orgnih.govnih.gov

The antimicrobial mechanism of action for dichlorophenols is believed to be multifactorial, with a primary effect on cellular membranes. For phenolic compounds in general, their antimicrobial action is often attributed to their ability to disrupt the cytoplasmic membrane, leading to increased permeability, leakage of intracellular contents, and dissipation of the membrane potential. researchgate.net

Studies on compounds with similar structures provide further mechanistic insights. For instance, a compound containing a dichlorophenethyl group was found to cause extensive membrane damage in Pseudomonas aeruginosa. nih.gov This was confirmed by liposome (B1194612) leakage assays and membrane permeability studies, which showed rapid impairment of both the outer and inner bacterial membranes. nih.gov Another related compound, 2,4-dichlorophenoxyacetic acid, was shown to arrest cell division in Escherichia coli by disrupting the divisome complex, an effect facilitated by the dissipation of the membrane potential. nih.gov

In the context of antifungal activity, a proposed mechanism for some chlorinated compounds against Aspergillus species involves binding to ergosterol, a key component of the fungal plasma membrane. scielo.br This interaction disrupts membrane integrity and function, ultimately leading to fungal cell death. The ability of chlorophenols to act as protonophores, transporting protons across the mitochondrial membrane, can also uncouple oxidative phosphorylation, further contributing to their antimicrobial effects. nih.gov

Environmental Considerations and Degradation Pathways of 4 1 Aminobutyl 2,6 Dichlorophenol

Abiotic Degradation Mechanisms

No information is currently available in the scientific literature regarding the photodegradation of 4-(1-Aminobutyl)-2,6-dichlorophenol in either aqueous or atmospheric environments.

Data on the hydrolysis of this compound under different pH conditions are not available.

Biotic Degradation Mechanisms

There are no published studies identifying microbial strains capable of degrading this compound.

As no microbial degradation pathways have been identified, the enzymes involved in the breakdown of this compound remain unknown.

The intermediate metabolites resulting from the degradation of this compound have not been identified, as no degradation studies have been reported.

Based on a comprehensive search of available scientific literature, there is currently no specific information published on the environmental considerations and degradation pathways of the chemical compound this compound.

Therefore, it is not possible to provide a detailed article on the following topics as they relate specifically to this compound:

Biotransformation in Complex Microbial Communities: No studies were found that investigated the breakdown of this specific compound by mixed microbial populations.

Soil and Water Microcosm Studies: There is no available research detailing the biodegradation of this compound in controlled soil or water environments.